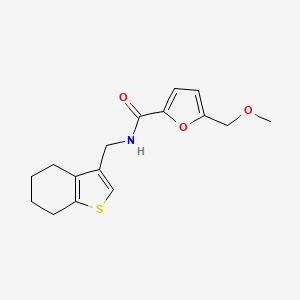![molecular formula C13H9N3O2S B5370541 N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, oxidative stress, and cell proliferation. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide in lab experiments is its potential to have multiple biological activities. This compound has been found to have anti-inflammatory, antioxidant, and antitumor properties, making it a versatile tool for researchers. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, making it a limitation for some labs.
Direcciones Futuras
There are several potential future directions for research on N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide. One potential direction is the development of this compound as a drug for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of biomedical research. Finally, the synthesis of this compound may be optimized to make it more accessible to researchers.
Métodos De Síntesis
The synthesis of N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide is a complex process that involves several steps. The first step involves the preparation of 3-(1,2,3-thiadiazol-4-yl)aniline, which is then reacted with furfurylamine to produce the final compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
Aplicaciones Científicas De Investigación
N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide has been extensively studied for its potential applications in biomedical research. This compound has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These properties make it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-[3-(thiadiazol-4-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-13(12-5-2-6-18-12)14-10-4-1-3-9(7-10)11-8-19-16-15-11/h1-8H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWKEGHJAUNVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenyl)methanol](/img/structure/B5370480.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370494.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5370500.png)
![(4aS*,8aR*)-1-isobutyl-6-[(5-methyl-1H-tetrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370505.png)
![2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5370521.png)
![3-({5-[4-(dimethylamino)-3-nitrobenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B5370525.png)
![N~2~-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B5370533.png)
![1-{3-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5370535.png)
![methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B5370553.png)
![5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole](/img/structure/B5370557.png)
![N,N-dimethyl-7-[(1-methylcyclopropyl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370559.png)

![N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5370567.png)